Travoprost

Vue d'ensemble

Description

Le travoprost est un analogue synthétique de la prostaglandine F2α, principalement utilisé dans le traitement de l'hypertension intraoculaire due à un glaucome à angle ouvert ou à une hypertension oculaire . Il est administré sous forme de gouttes ophtalmiques et agit en augmentant l'écoulement de l'humeur aqueuse hors des yeux, ce qui réduit la pression intraoculaire .

Applications De Recherche Scientifique

Travoprost has several scientific research applications, including:

Medicine: It is used to treat open-angle glaucoma and ocular hypertension by reducing intraocular pressure.

Pharmacology: Research on this compound has contributed to understanding the pharmacokinetics and pharmacodynamics of prostaglandin analogues.

Drug Delivery: Studies have explored the use of this compound in intraocular implants for sustained drug delivery

Mécanisme D'action

Mode of Action

Travoprost, as a prodrug, is absorbed through the cornea and hydrolyzed to its active metabolite, this compound free acid . It acts as a full agonist at the prostanoid FP receptor, leading to an increase in the outflow of aqueous fluid from the eyes . This interaction with the FP receptor results in a decrease in intraocular pressure .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption through the cornea and its hydrolysis to the active metabolite, this compound free acid . The onset of action is approximately 2 hours, with the maximum effect reached after 12 hours . The elimination half-life in the aqueous fluid is 1.5 hours . These properties impact the bioavailability of this compound and contribute to its efficacy in reducing intraocular pressure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a decrease in intraocular pressure. By increasing the outflow of aqueous humor, this compound reduces the pressure within the eye . This can slow the progression of conditions such as open-angle glaucoma and ocular hypertension, preventing further damage to the optic nerve and preserving vision .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be affected by the pH of the tear film, the temperature of the ocular surface, and the presence of other ophthalmic medications . Additionally, individual patient factors such as age, systemic health conditions, and the use of other medications can also influence the action and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Travoprost interacts with the FP prostanoid receptor, demonstrating full agonism and high selectivity . It is hydrolyzed by esterases in the cornea to its biologically active free acid . This interaction plays a crucial role in its function of decreasing intraocular pressure .

Cellular Effects

This compound has been shown to cause changes to pigmented tissues. The most frequently reported changes have been increased pigmentation of the iris, periorbital tissue (eyelid), and eyelashes . These changes are usually reversible upon discontinuation of treatment .

Molecular Mechanism

This compound works by increasing the outflow of aqueous fluid from the eyes . It is a synthetic prostaglandin analog that exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The ocular hypotensive effect of this compound is sustained throughout the nighttime, when measured every four hours over a 24-hour period . This indicates that this compound has a stable effect over time in laboratory settings.

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound was teratogenic in rats at 10 mcg/kg (60 times the maximum recommended human ocular dose), evidenced by an increase in the incidence of skeletal malformations as well as external and visceral malformations .

Metabolic Pathways

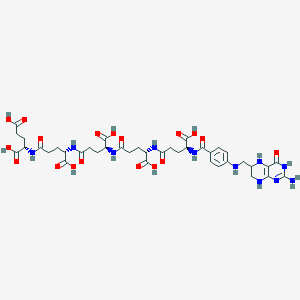

This compound is metabolized to inactive metabolites via beta-oxidation of the α (carboxylic acid) chain to give the 1,2-dinor and 1,2,3,4-tetranor analogs, via oxidation of the 15-hydroxyl moiety, as well as via reduction of the 13, 14 double bond .

Transport and Distribution

This compound is absorbed through the cornea where it is hydrolyzed to the free this compound acid . Highest concentrations of the acid in the eye are reached one to two hours after application .

Méthodes De Préparation

Le travoprost est synthétisé par un processus en plusieurs étapes impliquant une réduction stéréosélective, une réduction de la lactone et une réaction de Wittig . Le processus commence par la réduction stéréosélective d'un composé précurseur, suivie de la réduction du groupe lactone. Le composé résultant subit une réaction de Wittig pour former l'acide, qui est ensuite estérifié pour produire le this compound .

Les méthodes de production industrielle impliquent l'activation de l'acide libre du this compound avec des réactifs tels que le chlorure de 2-chloro-1,3-diméthylimidazolinium ou les haloformiates d'alkyle, suivie d'une réaction avec de l'alcool isopropylique . Ces méthodes visent à obtenir une haute stéréosélectivité et un rendement élevé tout en minimisant l'utilisation de réactifs toxiques .

Analyse Des Réactions Chimiques

Le travoprost subit plusieurs types de réactions chimiques, notamment :

Oxydation : La partie 15-hydroxyle peut être oxydée.

Réduction : La double liaison 13,14 peut être réduite.

Substitution : Le groupe ester peut être hydrolysé pour former l'acide libre.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants pour le groupe hydroxyle et des agents réducteurs pour la double liaison . Les principaux produits formés à partir de ces réactions sont des métabolites inactifs tels que les analogues 1,2-dinor et 1,2,3,4-tetranor .

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Pharmacologie : La recherche sur le this compound a contribué à la compréhension de la pharmacocinétique et de la pharmacodynamique des analogues de la prostaglandine.

Administration de Médicaments : Des études ont exploré l'utilisation du this compound dans des implants intraoculaires pour une libération de médicaments soutenue

5. Mécanisme d'Action

Le this compound est un agoniste sélectif du récepteur prostanoid FP . Il réduit la pression intraoculaire en augmentant l'écoulement de l'humeur aqueuse par la voie uvéosclérale et, dans une moindre mesure, par le réseau trabéculaire . La forme active du this compound, l'acide libre, se lie au récepteur FP, ce qui conduit à une augmentation du drainage de l'humeur aqueuse .

Comparaison Avec Des Composés Similaires

Le travoprost est souvent comparé à d'autres analogues de la prostaglandine tels que le latanoprost et le bimatoprost . Bien que les trois composés soient utilisés pour réduire la pression intraoculaire, le this compound a montré une efficacité plus élevée dans certaines études . De plus, le this compound possède une structure chimique unique qui contribue à sa sélectivité et à sa puissance .

Les composés similaires incluent :

Latanoprost : Un autre analogue de la prostaglandine F2α utilisé pour les mêmes indications.

Bimatoprost : Un analogue de la prostamide ayant des applications similaires mais des propriétés chimiques différentes.

L'unicité du this compound réside dans son agonisme complet et sa haute sélectivité au récepteur prostanoid, ce qui peut entraîner moins d'effets hors cible .

Propriétés

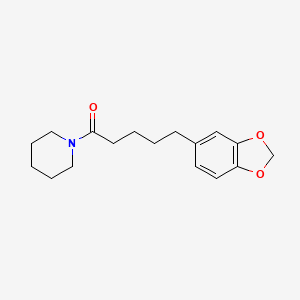

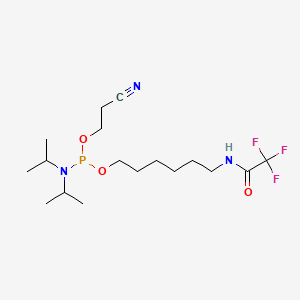

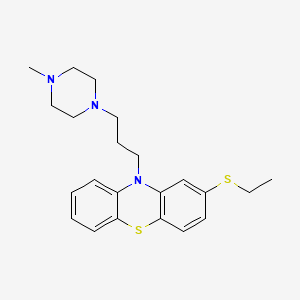

IUPAC Name |

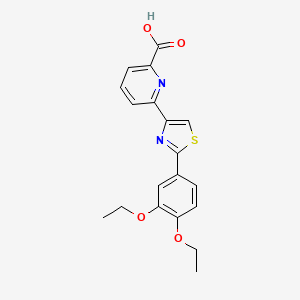

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-AHTXBMBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896948 | |

| Record name | Travoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16 mg/ml at 25.0°C, 7.59e-03 g/L | |

| Record name | Travoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Travoprost, a prostaglandin F2α analogue, is a highly selective full agonist which has a high affinity for the prostaglandin FP receptor, and facilitates reductions in intraocular pressure by increasing the outflow of aqueous humour via trabecular meshwork and uveoscleral pathways. Reduction of the intraocular pressure in man starts about 2 hours after administration and maximum effect is reached after 12 hours. Significant lowering of intraocular pressure can be maintained for periods exceeding 24 hours with a single dose. | |

| Record name | Travoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

157283-68-6 | |

| Record name | Travoprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157283-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Travoprost [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Travoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Travoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAVOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68R08KX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Travoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.